REACTION_SMILES
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[C:15]([Br:16])([Br:17])([Br:18])[Br:19].[Cl:39][CH2:40][Cl:41].[c:20]1([P:21]([c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[c:28]2[cH:29][cH:30][cH:31][cH:32][cH:33]2)[cH:34][cH:35][cH:36][cH:37][cH:38]1.[o:1]1[c:2](-[c:6]2[cH:7][c:8]([CH2:12][CH2:13][OH:14])[cH:9][cH:10][cH:11]2)[cH:3][cH:4][cH:5]1>>[o:1]1[c:2](-[c:6]2[cH:7][c:8]([CH2:12][CH2:13][Br:16])[cH:9][cH:10][cH:11]2)[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC(Br)(Br)Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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OCCc1cccc(-c2ccco2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCc1cccc(-c2ccco2)c1
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Name
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|
Type
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product
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Smiles
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BrCCc1cccc(-c2ccco2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |